
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound characterized by its bromo and fluoro substituents on the phenyl ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with bromo and fluoro substituents. This is followed by the formation of the quinazolinone core through cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological targets can provide insights into new therapeutic strategies.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways can make it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence its binding affinity to receptors or enzymes, while the quinazolinone core can participate in hydrogen bonding and other interactions. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)acetamide
N-(4-bromo-2-fluorophenyl)benzamide
N-(4-bromo-2-fluorophenyl)propanamide
Uniqueness: N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide stands out due to its quinazolinone moiety, which is not present in the other listed compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C25H21BrFN3O2S2
- Molecular Weight : 558.49 g/mol
- CAS Number : 665016-18-2
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- A series of new compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, showing moderate to good antimicrobial efficacy .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.3 |
MCF-7 | 12.7 |
These results suggest a promising potential for further development as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacterial cells.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways leading to programmed cell death.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various quinazoline derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized a disk diffusion method to assess the antibacterial activity .
Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of the compound on breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O2/c17-10-5-6-14(12(18)7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWIBIQDCGBCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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